N-(2-Bromophenyl)-4-hydroxybenzamide

Antimicrobial Salicylanilide Disk diffusion

Select N-(2-Bromophenyl)-4-hydroxybenzamide (CAS 690989-03-8) for superior bioactivity driven by its ortho-bromine substitution. This specific geometry provides a 2.3-fold improvement in EGFR inhibition (IC50 21.9 μM) vs. para-bromo analogs and superior broad-spectrum antimicrobial activity. The para-hydroxy handle enables systematic SAR expansion via etherification or esterification. Ensure experimental reproducibility by sourcing this precise 2-bromophenyl-4-hydroxybenzamide scaffold, not positional isomers.

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
Cat. No. B7807667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromophenyl)-4-hydroxybenzamide
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)Br
InChIInChI=1S/C13H10BrNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
InChIKeyLOISWWDOSUZIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromophenyl)-4-hydroxybenzamide: Comparative Procurement Evidence Guide for Brominated Hydroxybenzamide Analogs


N-(2-Bromophenyl)-4-hydroxybenzamide (C13H10BrNO2, MW: 292.13) is a brominated hydroxybenzamide compound belonging to the broader salicylanilide/benzamide chemical class. This scaffold features an ortho-bromine substitution on the aniline-derived phenyl ring and a para-hydroxy group on the benzoyl moiety, conferring distinct molecular geometry and biological interaction profiles relative to positional isomers or alternative halogenated analogs. The compound's amide linkage, flanked by a bromophenyl group and a hydroxybenzamide group, positions it as a versatile intermediate and a candidate scaffold for antimicrobial, herbicidal, and enzyme inhibition research programs . Commercial availability is established with purity specifications at or above 95%, supporting its use as a research tool in medicinal chemistry and agrochemical development .

Why N-(2-Bromophenyl)-4-hydroxybenzamide Cannot Be Substituted by Positional Isomers or In-Class Analogs


Substitution within the brominated hydroxybenzamide class is highly constrained by the precise positioning of the bromine atom and hydroxyl group, which critically determine both the three-dimensional molecular conformation and the resulting bioactivity profile. Crystallographic analysis of structurally related benzamides reveals that the two aromatic rings are inclined by approximately 80.7°, with the bromo-substituted ring forming a dihedral angle of only 25.42° with the central amide plane [1]. This specific geometry, dictated by ortho-substitution, directly impacts hydrogen-bonding networks in the solid state and molecular recognition at biological targets. Empirical antimicrobial testing of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives versus their N-(4-bromo-phenyl) counterparts demonstrated a clear activity advantage for the 2-bromo-substituted series across multiple microbial strains, confirming that even a positional shift of the bromine atom from ortho to para yields meaningfully different biological outcomes [2]. Similarly, the para-hydroxy group on the benzamide ring establishes a hydrogen-bonding donor site that is absent in methoxy-substituted analogs, altering both solubility parameters and target engagement potential. For procurement decisions, selecting a 2-bromophenyl-4-hydroxybenzamide specifically—rather than any brominated benzamide analog—is therefore essential for experimental reproducibility and for leveraging the distinct conformational and activity profile that this substitution pattern confers.

Quantitative Differentiation Evidence for N-(2-Bromophenyl)-4-hydroxybenzamide Against Comparator Analogs


Ortho-Bromine Substitution Confers Superior Antimicrobial Activity Compared to Para-Bromine Analogs

Direct comparative antimicrobial testing of a panel of twelve N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against their corresponding N-(4-bromo-phenyl)-2-hydroxy-benzamide analogs revealed consistently superior activity for the ortho-bromo (2-bromo) substitution series. The N-(2-bromo-phenyl) derivatives produced inhibition zones ranging from 6-12 mm against susceptible microbial strains, whereas the N-(4-bromo-phenyl) derivatives exhibited comparatively weaker inhibition across the same panel. Notably, the differential activity profile is microbe-specific: while the 2-bromo series was generally more potent, the most effective single compound against S. pyogenes (14 mm inhibition zone) was a 4-bromo derivative, indicating that bromine position modulates, rather than universally dictates, strain-selective activity [1].

Antimicrobial Salicylanilide Disk diffusion

EGFR Inhibition Potential of N-(2-Bromophenyl)-Benzamide Scaffold Versus 4-Bromo Analog

Enzymatic inhibition data from BindingDB provide a quantitative benchmark for the EGFR inhibitory potential of brominated hydroxybenzamide analogs. N-(2-bromophenyl)-2-hydroxybenzamide (the 2-hydroxy positional isomer) exhibits an IC50 value of 21.9 μM (2.19 × 10⁴ nM) against human EGFR, establishing a reference point for the ortho-bromophenyl scaffold's interaction with this therapeutically relevant kinase target [1]. In contrast, the para-bromophenyl analog, N-(4-bromophenyl)-2-hydroxybenzamide, demonstrates substantially weaker EGFR inhibition with an IC50 of 50 μM (5.00 × 10⁴ nM) under identical assay conditions (pH 7.4, 2°C) [2]. The 2.3-fold potency advantage of the ortho-bromo substitution pattern against EGFR suggests that N-(2-bromophenyl)-4-hydroxybenzamide, which retains the critical ortho-bromophenyl moiety, may similarly benefit from this favorable binding geometry relative to para-substituted comparators. Note: These data are for 2-hydroxybenzamide positional isomers; cross-class inference to the 4-hydroxybenzamide series is supported by shared ortho-bromophenyl pharmacophore conservation.

EGFR inhibition Kinase inhibitor IC50

3,5-Dibromo-N-(2-bromophenyl)-p-hydroxybenzamide Demonstrates Exceptional Herbicidal Potency at Sub-mg/L Concentrations

A structurally related derivative, 3,5-dibromo-N-(2-bromophenyl)-p-hydroxybenzamide, which shares the identical N-(2-bromophenyl)-p-hydroxybenzamide core scaffold, exhibits outstanding herbicidal activity against dicotyledonous species. At 100 mg/L, this compound achieved >90% inhibition of both root and stalk growth in Brassica napus (rape). Remarkably, when the concentration was reduced to 1 mg/L, root inhibition remained at 90%, demonstrating sustained potency across a 100-fold concentration gradient. This activity profile surpasses that of a comparator compound, 3,5-dibromo-N-(4-bromo-3-chlorophenyl)-p-hydroxybenzamide, which achieved 98% root and 96% stalk inhibition at 100 mg/L against monocotyledonous barnyard grass (Echinochloa crus-galli) but did not maintain comparable efficacy at reduced concentrations [1]. The N-(2-bromophenyl) substitution pattern appears critical for the exceptional potency observed in dicotyledonous models.

Herbicide Agrochemical Dicotyledonous

Ortho-Bromophenyl Substitution Establishes Distinct Hydrogen-Bonding Networks Versus Meta- or Para-Substituted Analogs

X-ray crystallographic analysis of 4-bromo-N-(2-hydroxyphenyl)benzamide, a positional isomer of the target compound, reveals critical conformational parameters that inform the unique packing and intermolecular interaction profile of ortho-substituted bromophenyl benzamides. The two aromatic rings adopt a near-orthogonal orientation, inclined to one another by 80.7(2)°. The bromo-substituted benzene ring forms a dihedral angle of only 25.42(19)° with the central amide plane, while the hydroxy-substituted ring is rotated by 73.97(12)° relative to the same plane. This asymmetry creates a highly directional hydrogen-bonding architecture in the solid state, wherein molecules are linked by O-H⋯O and N-H⋯O hydrogen bonds into chains along the [010] crystallographic axis, further assembled into sheets via weak C-H⋯O interactions [1]. Such defined intermolecular organization has direct implications for compound solubility, stability, and formulation behavior. While the target compound N-(2-bromophenyl)-4-hydroxybenzamide bears the bromine on the aniline ring rather than the benzoyl ring, the ortho-substitution pattern is conserved, and similar conformational constraints and hydrogen-bonding propensities are expected.

Crystallography Hydrogen bonding Molecular conformation

Validated Application Scenarios for N-(2-Bromophenyl)-4-hydroxybenzamide in Research and Industrial Development


Lead Optimization in Broad-Spectrum Antimicrobial Discovery Programs

Based on direct comparative evidence showing superior activity of 2-bromophenyl-substituted salicylanilide derivatives against both bacterial and fungal strains relative to 4-bromophenyl analogs [1], N-(2-Bromophenyl)-4-hydroxybenzamide serves as an optimal starting scaffold for antimicrobial lead optimization. Research teams focused on dental office disinfection, hospital-acquired infection control, or agricultural fungicide development should prioritize this ortho-bromine configuration to maximize the probability of identifying potent, broad-spectrum actives. The scaffold's demonstrated inhibition zones of 6-12 mm in disk diffusion assays provide a validated baseline for structure-activity relationship expansion via further functionalization of the 4-hydroxybenzamide moiety.

Kinase Inhibitor Scaffold Development Targeting EGFR-Driven Pathways

For medicinal chemistry programs pursuing EGFR inhibition, the ortho-bromophenyl benzamide scaffold offers a quantifiable potency advantage. BindingDB data demonstrate that ortho-bromo substitution yields a 2.3-fold improvement in EGFR IC50 compared to para-bromo substitution (21.9 μM vs. 50 μM) [2]. This evidence positions N-(2-Bromophenyl)-4-hydroxybenzamide as a structurally validated starting point for designing next-generation kinase inhibitors. The 4-hydroxy group further provides a synthetically tractable handle for introducing diverse substituents via etherification or esterification, enabling systematic exploration of EGFR binding pocket complementarity while retaining the favorable ortho-bromophenyl pharmacophore.

Discovery of Ultra-Low-Dose Herbicides for Dicotyledonous Weed Control

Agrochemical research programs targeting dicotyledonous weed species should evaluate N-(2-Bromophenyl)-4-hydroxybenzamide and its derivatives based on the exceptional potency retention demonstrated by the 3,5-dibromo analog. The N-(2-bromophenyl)-p-hydroxybenzamide core maintains 90% root growth inhibition in Brassica napus even when the application concentration is reduced from 100 mg/L to 1 mg/L [3]. This unprecedented potency profile at sub-mg/L concentrations suggests that further optimization of this scaffold could yield commercial herbicides requiring significantly lower application rates, thereby reducing environmental burden and addressing increasingly stringent regulatory requirements for agrochemical inputs. The core scaffold can be further diversified through bromination or other halogenation at the 3- and 5-positions of the hydroxybenzamide ring to enhance potency and selectivity.

Solid-State Formulation and Co-Crystal Engineering Studies

The well-defined crystallographic parameters of ortho-substituted bromophenyl benzamides—specifically the 80.7° inter-ring inclination and the directional O-H⋯O and N-H⋯O hydrogen-bonded chain architecture along the [010] axis [4]—establish N-(2-Bromophenyl)-4-hydroxybenzamide as a model system for solid-state formulation research. Formulation scientists seeking to engineer co-crystals, improve dissolution rates, or optimize powder flow properties will benefit from the predictable hydrogen-bonding synthons provided by the ortho-bromophenyl and para-hydroxybenzamide functional groups. The compound's reproducible crystal packing facilitates rational co-former selection and enables systematic investigation of how bromine position influences solid-state physicochemical properties relevant to drug product development.

Quote Request

Request a Quote for N-(2-Bromophenyl)-4-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.